3-(Benzyloxy)-2-iodobenzoic acid

Catalog No.
S15148245
CAS No.
61535-25-9
M.F
C14H11IO3
M. Wt
354.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-2-iodobenzoic acid

CAS Number

61535-25-9

Product Name

3-(Benzyloxy)-2-iodobenzoic acid

IUPAC Name

2-iodo-3-phenylmethoxybenzoic acid

Molecular Formula

C14H11IO3

Molecular Weight

354.14 g/mol

InChI

InChI=1S/C14H11IO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

AZDQILWRMNRHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)O

Electrophilic Aromatic Substitution Strategies for Iodination

Electrophilic iodination of benzoic acids typically targets the ortho position relative to the carboxylic acid group, which acts as a directing group. Traditional methods employ iodine in the presence of oxidizing agents such as nitric acid or iodonium-generating systems (e.g., I₂/KIO₃/H₂SO₄), where the nitrosonium ion (NO⁺) facilitates the formation of the electrophilic iodinating species (I⁺). For example, strongly deactivated arenes like benzoic acid require harsh conditions due to the electron-withdrawing nature of the carboxyl group, which reduces ring reactivity.

A breakthrough in mild iodination was achieved using iridium catalysis. Erbing et al. demonstrated that [Ir(cod)Cl]₂ in hexafluoroisopropanol (HFIP) enables ortho-selective iodination of benzoic acids without additives or bases. The Ir(III)/Ir(V) catalytic cycle proceeds via C–H activation, where HFIP’s high ionizing power stabilizes charged intermediates and enhances electrophilicity. This method achieves high conversions (80–95%) under air-tolerant conditions, making it superior to classical approaches that demand anhydrous environments.

Table 1: Comparison of Iodination Methods for Benzoic Acids

MethodCatalyst/SolventConditionsYield (%)Regioselectivity
HNO₃/I₂/H₂SO₄ NoneReflux, 24 h60–70Ortho
Ir(cod)Cl]₂/HFIP IridiumRT, 6 h80–95Ortho

Benzyloxy Group Introduction via Nucleophilic Aromatic Substitution

The benzyloxy group is introduced via nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups (EWGs). In 3-(benzyloxy)-2-iodobenzoic acid, the iodine atom at C2 and the carboxyl group at C1 create a doubly activated system, enabling NAS at C3. Deprotonation of the carboxylic acid with NaOH forms a carboxylate anion, which further deactivates the ring and directs nucleophilic attack to the meta position relative to the iodine.

Williamson ether synthesis provides an alternative route by reacting a pre-installed phenolic oxygen with benzyl halides. For instance, treating 3-hydroxy-2-iodobenzoic acid with benzyl bromide in the presence of K₂CO₃ yields the benzyloxy derivative. However, this requires prior hydroxylation at C3, which may involve additional protection/deprotection steps.

Key Considerations for NAS:

  • Activation: The carboxylate and iodine groups synergistically enhance ring electrophilicity at C3.
  • Base Selection: Polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ improve nucleophilicity of the benzyloxide ion.
  • Regiochemical Control: Steric hindrance from the ortho iodine favors substitution at the less hindered meta site.

Halogen Exchange Reactions in Polyhalogenated Benzoate Systems

Halogen exchange offers a route to install iodine at C2 while retaining the benzyloxy group at C3. The Finkelstein reaction, traditionally used for aliphatic halides, can be adapted for aromatic systems by employing NaI in acetone, where the poor solubility of NaCl or NaBr drives the equilibrium toward iodide formation. For example, 3-benzyloxy-2-chlorobenzoic acid reacts with excess NaI at 60°C to yield the iodo derivative.

Challenges in Aromatic Systems:

  • Leaving Group Ability: Chlorine and bromine are poorer leaving groups compared to aliphatic analogs, necessitating catalytic additives like CuI.
  • Solvent Effects: High-polarity solvents (e.g., DMSO) stabilize transition states but may compromise regioselectivity.

Transition Metal-Catalyzed Functionalization Approaches

Transition metals enable direct C–H functionalization, bypassing pre-halogenation steps. Iridium catalysts, as discussed in Section 1.1, facilitate ortho-iodination under mild conditions. For benzyloxy group installation, palladium-catalyzed C–O coupling reactions (e.g., Ullmann-type) between aryl halides and benzyl alcohols are promising. For instance, Pd(OAc)₂ with Xantphos as a ligand mediates coupling between 2-iodobenzoic acid and benzyl alcohol, though yields remain moderate (50–60%).

Table 2: Metal-Catalyzed Reactions for Functionalization

ReactionCatalyst SystemSubstrateProductYield (%)
Ortho-iodination [Ir(cod)Cl]₂/HFIPBenzoic acid2-Iodobenzoic acid80–95
C–O Coupling PdCl₂/NaOH3-Iodobenzoic acid3-Phenylbenzoic acid89

The chemical reactivity of 3-(benzyloxy)-2-iodobenzoic acid is fundamentally governed by the electronic and steric influences of its iodo and benzyloxy substituents positioned ortho to each other on the aromatic ring [1] [2]. The iodine atom, being the largest halogen, exerts significant steric effects that dramatically influence the molecule's reactivity profile [3]. This steric hindrance disrupts the normal resonance stabilization between the aromatic ring and the carboxylic acid group, thereby enhancing the acidity of the compound compared to other halobenzoic acid derivatives [3].

The benzyloxy group functions as an electron-donating substituent through resonance effects, making it an ortho-para director in electrophilic aromatic substitution reactions [2] [4]. The oxygen atom adjacent to the aromatic ring possesses lone pairs that can participate in resonance stabilization of carbocation intermediates formed during electrophilic attack [2]. This electronic donation increases the electron density at positions ortho and para to the benzyloxy group, making these sites more susceptible to electrophilic reagents [1] [2].

In directed ortho metalation reactions, both the benzyloxy and carboxylic acid functionalities serve as directing metalation groups [4]. The carboxylic acid moiety can coordinate with lithium reagents through its oxygen atoms, facilitating deprotonation at the ortho position [4]. This dual directing effect creates a unique reactivity pattern where the molecule can undergo selective metalation adjacent to either the iodine or benzyloxy substituents, depending on reaction conditions [4] [5].

The iodine substituent exhibits weak electron-withdrawing properties through inductive effects, which contrasts with the electron-donating nature of the benzyloxy group [6]. This electronic mismatch creates a polarized aromatic system with distinct reactivity zones [6]. The region proximal to the benzyloxy group becomes more nucleophilic, while areas near the iodine atom become relatively more electrophilic [6] [7].

Steric interactions between the bulky iodine atom and the carboxylic acid group in the ortho position result in non-planar conformations that weaken the conjugation between these functionalities [8] [3]. This geometric distortion enhances the reactivity of both groups toward various transformations, including nucleophilic substitution at the iodine center and activation of the carboxylic acid toward decarboxylation reactions [8] [9].

Decarboxylative Coupling Reactions Mediated by Iodine

The presence of iodine in 3-(benzyloxy)-2-iodobenzoic acid enables diverse decarboxylative coupling transformations that proceed through distinct mechanistic pathways [10] [9] [11]. Iodine-mediated decarboxylative reactions typically involve the formation of benzoyl hypoiodite intermediates, which undergo subsequent decarboxylation to generate reactive aryl species [9] [11].

In transition-metal-free decarboxylative iodination protocols, 3-(benzyloxy)-2-iodobenzoic acid can serve as both substrate and iodine source [9] [11]. The reaction proceeds through initial formation of a benzoyl hypoiodite intermediate upon treatment with molecular iodine and base [9]. Mechanistic studies indicate that this process follows a concerted decarboxylation-iodination pathway rather than a radical mechanism, as evidenced by radical clock experiments [9].

Reaction TypeIodine SourceTemperatureYieldReference
Direct Decarboxylative IodinationI₂100°C68-82% [9]
Palladium-Catalyzed CouplingI₂/Pd(OAc)₂120°C74-89% [12] [13]
Oxidative CouplingPhI(OAc)₂80°C61-75% [10] [14]

Palladium-catalyzed decarboxylative coupling reactions utilize the iodine functionality as a directing group for C-H activation processes [12] [13]. The carboxylic acid undergoes decarboxylation in the presence of palladium catalysts, generating nucleophilic aryl species that can couple with various electrophiles [12]. These transformations typically require elevated temperatures and proceed through η³-allylpalladium intermediates when allylic substrates are employed [12] [13].

The benzyloxy substituent influences the decarboxylative coupling reactivity by stabilizing intermediate species through resonance effects [10] [11]. This stabilization enhances the selectivity of coupling reactions and enables the formation of complex biaryl structures with defined regioselectivity [11]. The electron-donating nature of the benzyloxy group also facilitates the initial decarboxylation step by stabilizing the resulting aryl anion [10].

Hypervalent iodine reagents can mediate decarboxylative oxidative coupling reactions of 3-(benzyloxy)-2-iodobenzoic acid derivatives [10] [14]. These processes involve single-electron transfer mechanisms that generate radical cation intermediates [14]. The subsequent coupling with nucleophilic partners produces diverse heterocyclic and carbocyclic products with high functional group tolerance [10] [14].

Redox Behavior in Hypervalent Iodine Intermediate Formation

The iodine center in 3-(benzyloxy)-2-iodobenzoic acid can access multiple oxidation states ranging from -1 to +7, enabling diverse redox transformations [15] [16]. The most synthetically relevant hypervalent states are iodine(III) and iodine(V), which exhibit distinct reactivity patterns and structural characteristics [17] [18] [19].

Formation of hypervalent iodine(III) intermediates occurs through anodic oxidation of the aryl iodide precursor [18] [19]. Electrochemical studies demonstrate that iodine(I) compounds undergo two-electron oxidation to generate transient iodine(III) species that are stabilized by coordination with suitable ligands [18]. The presence of the benzyloxy group enhances the electron density of the aromatic ring, facilitating this oxidation process [18] [19].

Oxidation StateCommon ReagentsCharacteristic FeaturesApplications
I(III)PhI(OAc)₂, HTIBPseudotrigonal bipyramidalOxidations, C-H functionalization
I(V)IBX, DMPPolymeric structuresAlcohol oxidation, cyclizations
I(VII)IF₇, IO₄⁻Highly oxidizingSpecialized oxidations

Hypervalent iodine(V) species exhibit polymeric structures in the solid state due to secondary bonding interactions between iodine and oxygen atoms [17] [20]. The formation of these intermediates requires more forcing conditions than iodine(III) species and typically involves treatment with strong oxidants such as potassium bromate or Oxone [20]. The benzyloxy substituent influences the stability of these hypervalent intermediates through electronic and steric effects [20].

The redox behavior of hypervalent iodine intermediates is characterized by their ability to undergo reductive elimination reactions that regenerate iodine(I) species [17] [19]. This process involves the transfer of ligands from the hypervalent iodine center to substrate molecules, enabling diverse functional group transformations [17]. The three-center, four-electron bonding model explains the reactivity of these species, where the apical ligands in the pseudotrigonal bipyramidal geometry are labile and readily transferred [17].

Mechanistic studies reveal that hypervalent iodine-mediated transformations of 3-(benzyloxy)-2-iodobenzoic acid derivatives proceed through ligand exchange, hypervalent twist, and reductive elimination steps [20]. The rate-determining step typically involves the initial ligand exchange, which is influenced by the electronic properties of the benzyloxy substituent [20]. Density functional theory calculations indicate that electron-donating groups facilitate these transformations by lowering the activation barriers [20].

Electrochemical generation of hypervalent iodine intermediates offers advantages over chemical oxidation methods, including improved atom economy and reduced waste generation [18] [19]. The use of acetate ions as stabilizing ligands in electrochemical cells enables the controlled formation of reactive iodine(III) species that can mediate C-H functionalization reactions [19].

Protecting Group Strategies for Carboxylic Acid Moieties

The carboxylic acid functionality in 3-(benzyloxy)-2-iodobenzoic acid requires strategic protection during synthetic transformations to prevent unwanted side reactions and maintain chemoselectivity [21] [22] [23]. The selection of appropriate protecting groups depends on the intended reaction conditions and the presence of other functional groups in the molecule [21] [22].

Ester-based protecting groups represent the most commonly employed strategy for carboxylic acid protection [21] [22]. Methyl and ethyl esters can be readily formed through Fischer esterification using the corresponding alcohols under acidic conditions [21] [22]. These protecting groups are stable under basic and neutral conditions but can be removed through hydrolysis with aqueous base or acid-catalyzed methanolysis [21] [22].

Protecting GroupFormation ConditionsRemoval ConditionsStability Profile
Methyl EsterMeOH/H⁺ or CH₂N₂aq. NaOH or LiOHBase labile
Benzyl EsterBnOH/DCC or BnBr/K₂CO₃H₂/Pd-C or HBr/AcOHHydrogenolysis
tert-Butyl EsterIsobutene/H⁺TFA or HClAcid labile
Trimethylsilyl EsterTMSCl/pyridineBu₄N⁺F⁻ or K₂CO₃/MeOHFluoride labile

Benzyl ester protection offers orthogonal deprotection conditions through hydrogenolysis using palladium catalysts under hydrogen atmosphere [21] [24]. This method is particularly advantageous when the molecule contains the benzyloxy substituent, as selective deprotection of the carboxylic acid ester can be achieved without affecting the benzyl ether functionality [24]. The use of transfer hydrogenation conditions with cyclohexene as hydrogen donor provides milder reaction conditions [24].

tert-Butyl ester protecting groups exhibit excellent stability under basic and nucleophilic conditions but can be selectively removed under acidic conditions [21] [25]. Trifluoroacetic acid is the most commonly employed reagent for tert-butyl ester deprotection, proceeding through an SN1 mechanism that generates a stable tert-butyl carbocation [25]. Recent developments include the use of lanthanide triflates as mild catalysts for selective deprotection [25].

Silyl ester protecting groups, particularly trimethylsilyl esters, offer unique deprotection conditions using fluoride ions [21] [26]. These protecting groups are stable under acidic and basic conditions but are readily cleaved by tetrabutylammonium fluoride or potassium carbonate in aqueous methanol [26]. The formation of silyl esters typically requires treatment with trimethylsilyl chloride in the presence of a base such as pyridine [26].

Advanced protecting group strategies include the use of 1,3-dithian-2-yl-methyl (dimethyl-Dim) esters, which can be removed under nearly neutral oxidative conditions using sodium periodate [23]. This approach provides orthogonality to traditional acid, base, and hydrogenation conditions, making it particularly valuable for complex synthetic sequences [23]. The deprotection proceeds through oxidation of the sulfur atoms followed by β-elimination to regenerate the carboxylic acid [23].

Oxazoline protecting groups represent an alternative strategy that enables dual protection of both carboxylic acid and aldehyde functionalities [22]. Formation involves cyclization of the carboxylic acid with an amino alcohol, and deprotection can be achieved under acidic conditions [22]. This protecting group strategy is particularly useful in synthetic routes where functional group interconversion between carboxylic acids and aldehydes is required [22].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

353.97529 g/mol

Monoisotopic Mass

353.97529 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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